Cas no 1131-17-5 (5-Chloro-3-methyl-1-phenylpyrazole)
5-Chloro-3-methyl-1-phenylpyrazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-3-methyl-1-phenylpyrazole
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole
- 5-chloro-3-methyl-1-pheny-1H-Pyrazole
- 5-Chlor-3-methyl-1-phenyl-1H-pyrazol
- Pyrazole,5-chloro-3-methyl-1-phenyl- (6CI,7CI,8CI)
- 1H-Pyrazole, 5-chloro-3-methyl-1-phenyl-
- akos b029727
- ZZOWFLAMMWOSCG-UHFFFAOYSA-N
- 1-phenyl-3-methyl-5-chloropyrazole
- SBB072709
- STK328086
- SY096751
- ZB005364
- 1-Phenyl-3-methyl-5-chloro-1H-pyrazole
- 3-Methyl-5-chloro-1-phenyl-1H-pyrazole
- 1H-Pyrazole,5-chloro-3-methy
- DTXSID00370932
- MFCD00067853
- AC2966
- FT-0620290
- CS-0013006
- A894489
- SCHEMBL3600254
- Z336079586
- 1H-Pyrazole,5-chloro-3-methyl-1-phenyl-
- AKOS000313652
- AMY14338
- 1131-17-5
- EN300-79228
- AS-63577
- ALBB-025836
-
- MDL: MFCD00067853
- Inchi: 1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: ZZOWFLAMMWOSCG-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=NN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 192.04500
- Monoisotopic Mass: 192.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
Experimental Properties
- Color/Form: liquid
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 114-115°C 4mm
- Flash Point: 114-115°C/4mm
- Refractive Index: 1.5794 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.31 g/l) (25 º C),
- PSA: 17.82000
- LogP: 2.83410
- Solubility: Insoluble in water
5-Chloro-3-methyl-1-phenylpyrazole Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
5-Chloro-3-methyl-1-phenylpyrazole Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-3-methyl-1-phenylpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189160-25g |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
1131-17-5 | 95% | 25g |
$387 | 2021-08-05 | |
| TRC | C368703-50mg |
5-Chloro-3-methyl-1-phenylpyrazole |
1131-17-5 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368703-100mg |
5-Chloro-3-methyl-1-phenylpyrazole |
1131-17-5 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368703-500mg |
5-Chloro-3-methyl-1-phenylpyrazole |
1131-17-5 | 500mg |
$ 210.00 | 2022-04-01 | ||
| Alichem | A049002753-25g |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
1131-17-5 | 95% | 25g |
$442.98 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-GL180-1g |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
1131-17-5 | 98% | 1g |
¥619.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-GL180-200mg |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
1131-17-5 | 98% | 200mg |
¥241.0 | 2022-02-28 | |
| Apollo Scientific | OR9991-1g |
5-Chloro-3-methyl-1-phenylpyrazole |
1131-17-5 | 98% | 1g |
£35.00 | 2025-02-21 | |
| Apollo Scientific | OR9991-5g |
5-Chloro-3-methyl-1-phenylpyrazole |
1131-17-5 | 98% | 5g |
£150.00 | 2025-02-21 | |
| Chemenu | CM189160-25g |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
1131-17-5 | 95% | 25g |
$695 | 2023-02-03 |
5-Chloro-3-methyl-1-phenylpyrazole Suppliers
5-Chloro-3-methyl-1-phenylpyrazole Related Literature
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Piyush N. Kalaria,Shailesh P. Satasia,Dipak K. Raval RSC Adv. 2014 4 32353
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Piyush N. Kalaria,Shailesh P. Satasia,Dipak K. Raval New J. Chem. 2014 38 1512
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Piyush N. Kalaria,Shailesh P. Satasia,Dipak K. Raval New J. Chem. 2014 38 2902
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4. Design, synthesis, and characterization of a fluoro substituted novel pyrazole nucleus clubbed with 1,3,4-oxadiazole scaffolds and their biological applicationsSharad C. Karad,Vishal B. Purohit,Jemin R. Avalani,Nirav H. Sapariya,Dipak K. Raval RSC Adv. 2016 6 41532
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Sharad C. Karad,Vishal B. Purohit,Dipak K. Raval,Piyush N. Kalaria,Jemin R. Avalani,Parth Thakor,Vasudev R. Thakkar RSC Adv. 2015 5 16000
Additional information on 5-Chloro-3-methyl-1-phenylpyrazole
5-Chloro-3-methyl-1-phenylpyrazole (CAS No. 1131-17-5): An Overview of Its Properties, Applications, and Recent Research
5-Chloro-3-methyl-1-phenylpyrazole (CAS No. 1131-17-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. The presence of a chlorine atom and a methyl group, along with a phenyl substituent, imparts unique chemical and physical properties to this molecule, making it a valuable intermediate in various synthetic pathways.
The structure of 5-chloro-3-methyl-1-phenylpyrazole is characterized by its aromatic phenyl ring and the pyrazole ring system. The chlorine atom at the 5-position and the methyl group at the 3-position contribute to its reactivity and stability. These functional groups also influence its solubility, melting point, and other physicochemical properties. The compound is typically synthesized through the reaction of phenylhydrazine with an appropriate acyl chloride or ester, followed by cyclization and substitution reactions.
In the realm of pharmaceutical research, 5-chloro-3-methyl-1-phenylpyrazole has shown promise as a scaffold for the development of novel drugs. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Recent studies have explored the potential of this compound as a lead structure for developing drugs targeting specific enzymes or receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of 5-chloro-3-methyl-1-phenylpyrazole exhibited potent inhibitory activity against certain kinases involved in cancer progression.
The synthetic versatility of 5-chloro-3-methyl-1-phenylpyrazole makes it an attractive starting material for the synthesis of more complex molecules. Its reactivity can be harnessed to introduce various functional groups or to form new carbon-carbon bonds. This flexibility is particularly useful in combinatorial chemistry and high-throughput screening methods, where large libraries of compounds can be rapidly generated and tested for biological activity.
In addition to its pharmaceutical applications, 5-chloro-3-methyl-1-phenylpyrazole has found use in materials science. Pyrazoles are known for their ability to form stable complexes with metal ions, which can be exploited in the synthesis of metalloorganic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing technologies. A recent study published in Chemical Communications demonstrated that MOFs derived from 5-chloro-3-methyl-1-phenylpyrazole exhibited excellent adsorption properties for carbon dioxide capture.
The environmental impact of 5-chloro-3-methyl-1-phenylpyrazole is an important consideration in its industrial use. While the compound itself is not classified as hazardous under current regulations, its production and disposal must be managed carefully to minimize environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes and reduce waste generation. For example, researchers at the University of California have developed a more sustainable synthesis method using biocatalysts to produce 5-chloro-3-methyl-1-phenylpyrazole with high yields and minimal by-products.
The future prospects for 5-chloro-3-methyl-1-phenylpyrazole are promising. Ongoing research is focused on expanding its application areas and improving its synthetic accessibility. As new derivatives are synthesized and characterized, it is likely that additional biological activities will be discovered, potentially leading to new therapeutic agents or advanced materials. The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and materials scientists in driving innovation.
In conclusion, 5-chloro-3-methyl-1-phenylpyrazole (CAS No. 1131-17-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and beyond. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, while its biological activities hold promise for drug discovery. As research continues to advance, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in science and technology.
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